molecular formula C17H16ClN3O2 B5821725 2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Cat. No.: B5821725
M. Wt: 329.8 g/mol
InChI Key: RVAYVKHLXLFVLV-UHFFFAOYSA-N
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Description

2-Chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a synthetic organic compound based on a 5,6,7,8-tetrahydroquinazoline scaffold, a structure recognized for its expanded applications in pharmaceutical chemistry . This scaffold is a privileged structure in medicinal chemistry, with derivatives reported to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antitubercular properties . The specific molecular architecture of this compound, featuring a benzamide group at the 2-position of the tetrahydroquinazoline core, makes it a valuable intermediate for the synthesis of more complex molecules and a candidate for probing biological mechanisms. Recent scientific literature highlights that novel derivatives of 5,6,7,8-tetrahydroquinazoline show significant promise as inhibitors for essential enzymes in Mycobacterial tuberculosis , such as dihydrofolate reductase (DHFR), and have also demonstrated predicted high inhibitory activity against enzymes like β-glucosidase, suggesting potential research applications in developing new antitubercular and antidiabetic agents . This compound is supplied exclusively for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of novel chemical entities. It is strictly For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-chloro-N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-17(2)7-13-11(14(22)8-17)9-19-16(20-13)21-15(23)10-5-3-4-6-12(10)18/h3-6,9H,7-8H2,1-2H3,(H,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAYVKHLXLFVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the quinazolinone ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide has several research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, highlighting variations in substituents, molecular weight, and synthesis insights:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis/Notes Source
2-Chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide (Target) C₁₈H₁₆ClN₃O₂* ~341.8 7,7-dimethyl-5-oxo-tetrahydroquinazolin-2-yl; 2-chlorobenzamide Discontinued; likely synthesized via multistep amidation.
2-Chloro-N-(benzothiazol-2-yl)benzamide (1) C₁₄H₉ClN₂OS 296.75 Benzothiazol-2-yl; 2-chlorobenzamide Synthesized via multistep routes; characterized by XRD (triclinic P $ \bar{1} $).
2-Chloro-N-(6-cyanobenzothiazol-2-yl)benzamide (2) C₁₅H₈ClN₃OS 313.76 6-Cyanobenzothiazol-2-yl; 2-chlorobenzamide Crystallizes as methanol solvate (monoclinic P 21/n); robust synthesis pipeline.
2-Chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide C₁₅H₁₃ClN₃O₃ 318.74 7-(2-furyl)-5-oxo-tetrahydroquinazolin-2-yl; 2-chloroacetamide Discontinued; furyl substituent may enhance π-stacking interactions.
5-Bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide C₁₇H₁₈BrClN₄O 409.7 5-Bromo-2-chlorobenzamide; 2-(dimethylamino)-tetrahydroquinazolin-6-yl Higher MW due to bromine; potential pharmacological applications inferred.
N-(5(6)-Cyanobenzimidazol-2-yl)-2,4-dimethoxybenzamide C₁₉H₂₀N₅O₃ 359.4 2,4-Dimethoxybenzamide; 5(6)-cyanobenzimidazol-2-yl 36% yield; characterized by $ ^1 \text{H NMR} $; light yellow powder.

Structural and Functional Group Analysis

  • Quinazolinone Core Modifications: The target compound’s 7,7-dimethyl group likely enhances steric bulk and hydrophobicity compared to the furyl-substituted analog in .
  • Benzamide vs. Acetamide :

    • Replacement of benzamide with acetamide (e.g., ) reduces aromaticity and molecular weight, which may lower melting points and alter binding specificity .
  • Benzothiazole vs. Quinazolinone: Benzothiazole derivatives () exhibit planar aromatic systems, favoring π-π interactions, whereas the tetrahydroquinazolinone core in the target compound offers conformational flexibility .

Research Findings and Implications

  • Synthetic Challenges: Low yields and discontinuation status highlight the need for improved methodologies for quinazolinone functionalization.

Biological Activity

2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure

The compound features a chloro group and a tetrahydroquinazoline moiety which are critical for its biological activity. The structural formula can be represented as follows:

C15H17ClN2O\text{C}_{15}\text{H}_{17}\text{Cl}\text{N}_2\text{O}

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Bacillus subtilis16 µg/mL

The compound's MIC values suggest it has potential use as an antimicrobial agent in clinical settings.

Cytotoxicity

In addition to its antimicrobial effects, the compound has been evaluated for cytotoxicity against cancer cell lines. The results indicate that it possesses moderate cytotoxic activity.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa25 µM
MCF-730 µM
A54935 µM

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that further structural modifications could enhance its efficacy.

The mechanism by which this compound exerts its biological effects is under investigation. Preliminary studies suggest that the compound may inhibit bacterial cell wall synthesis and disrupt cellular membranes.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Al-Zaydi et al. (2017) evaluated the antimicrobial activity of various quinazoline derivatives, including the target compound. The results indicated that compounds with similar structures demonstrated enhanced activity against resistant strains of bacteria.
  • Cytotoxicity Evaluation : In a separate study published in 2018, researchers tested the cytotoxic effects of several tetrahydroquinazoline derivatives on human cancer cell lines. The findings highlighted the potential for these compounds to serve as templates for developing new anticancer agents.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:

  • Oxidation/Reduction : Use potassium permanganate for oxidation and sodium borohydride for reduction to modify intermediates .
  • Condensation : Optimize temperature (e.g., reflux at 80–100°C) and solvent choice (e.g., ethanol or DMF) to enhance yield .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) to achieve >95% purity .
    • Optimization : Reaction time and stoichiometric ratios (e.g., 1:1.2 for amine-to-carbonyl coupling) must be calibrated via TLC or HPLC monitoring to minimize side products .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

  • Key Techniques :

  • Spectroscopy : ¹H/¹³C-NMR to confirm regiochemistry of the chloro and dimethyl groups; IR spectroscopy to validate amide C=O and quinazolinone C=O stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 305.72) .
  • X-ray Diffraction : For crystal structure determination, use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and hydrogen-bonding networks .

Q. How can researchers assess the compound’s physicochemical properties for preclinical studies?

  • Approach :

  • Solubility : Perform shake-flask assays in PBS (pH 7.4) and DMSO to determine logP (predicted ~3.2) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .
  • Melting Point : Use differential scanning calorimetry (DSC) to confirm purity (expected >200°C) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what SAR (Structure-Activity Relationship) insights exist?

  • SAR Insights :

  • Chloro Substituent : The 2-chloro group on the benzamide enhances binding to hydrophobic enzyme pockets, as seen in analogs with anti-cancer activity .
  • Dimethylquinazolinone : The 7,7-dimethyl group stabilizes the tetrahydroquinazoline ring, improving metabolic stability compared to non-methylated analogs .
    • Modification Strategies : Introduce electron-withdrawing groups (e.g., nitro or cyano) at the 4-position of the benzamide to test effects on enzyme inhibition .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Strategies :

  • Standardized Assays : Use identical cell lines (e.g., HeLa or MCF-7) and protocols (e.g., MTT assay with 48-hour incubation) to minimize variability .
  • Target Validation : Perform competitive binding assays (e.g., SPR or ITC) to confirm direct interactions with putative targets like tyrosine kinases or DNA topoisomerases .
  • Metabolomic Profiling : LC-MS-based metabolomics can identify off-target effects or metabolite interference .

Q. How can computational modeling predict the compound’s mechanism of action?

  • Methods :

  • Docking Studies : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or VEGFR2), focusing on hydrogen bonds with the quinazolinone carbonyl .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .
  • QSAR Models : Develop models using descriptors like polar surface area (PSA) and H-bond acceptors to predict bioavailability .

Q. What crystallographic techniques address ambiguities in the compound’s solid-state structure?

  • Techniques :

  • Single-Crystal Analysis : Resolve puckering in the tetrahydroquinazoline ring (deviation ~0.108 Å) and confirm intermolecular N–H⋯O hydrogen bonds using SHELXL .
  • Powder XRD : Compare experimental and simulated patterns to detect polymorphs or hydrate forms .

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